REACTION_SMILES
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[C:17]([O:18][BH-:19]([O:20][C:21](=[O:22])[CH3:23])[O:24][C:25](=[O:26])[CH3:27])(=[O:28])[CH3:29].[CH3:1][C:2](=[O:3])[OH:4].[CH3:5][NH2:6].[Cl:31][CH2:32][Cl:33].[NH2:7][c:8]1[c:9]([C:14]([CH3:15])=[O:16])[cH:10][cH:11][cH:12][cH:13]1.[Na+:30].[OH2:34]>>[CH3:5][NH:6][CH:14]([c:9]1[c:8]([NH2:7])[cH:13][cH:12][cH:11][cH:10]1)[CH3:15]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1ccccc1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(C)c1ccccc1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |